molecular formula C16H22ClN3O3 B6587939 methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate CAS No. 1234949-01-9

methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate

Cat. No.: B6587939
CAS No.: 1234949-01-9
M. Wt: 339.82 g/mol
InChI Key: ZNYYIRJKOYUNED-UHFFFAOYSA-N
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Description

Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22ClN3O3 and its molecular weight is 339.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.1349693 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H24ClN3O3S
  • Molecular Weight : 421.94 g/mol
  • InChIKey : MKBVARYKLYJFJF-UHFFFAOYSA-N

The compound features a piperidine core, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperidine moiety have shown effectiveness against several bacterial strains:

  • Salmonella typhi : Moderate to strong activity
  • Bacillus subtilis : Moderate to strong activity
  • Escherichia coli : Weak to moderate activity
  • Staphylococcus aureus : Weak to moderate activity

The presence of the 4-chlorophenyl group enhances the antibacterial properties, likely due to increased lipophilicity and better membrane permeability .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown significant inhibitory effects on:

  • Acetylcholinesterase (AChE) : Important for neuroprotective applications.
  • Urease : Relevant in treating conditions like urinary tract infections.

Inhibitory activity was quantified using IC50 values, with some derivatives exhibiting IC50 values as low as 0.63 μM, indicating potent enzyme inhibition .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
  • Binding Affinity : Docking studies suggest that the compound binds effectively to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .

Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of piperidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that modifications in the structure significantly influenced antibacterial potency. The compound demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Salmonella typhi.

Study 2: Enzyme Inhibition Profiles

A series of synthesized compounds were evaluated for their AChE inhibitory activity. The study found that this compound exhibited competitive inhibition with an IC50 value of 2.14 µM. This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

Summary of Findings

Activity TypeTarget Organism/EnzymeObserved EffectIC50 Value (µM)
AntibacterialSalmonella typhiModerate to strong inhibitionNot specified
AntibacterialBacillus subtilisModerate to strong inhibitionNot specified
Enzyme InhibitionAcetylcholinesterase (AChE)Competitive inhibition2.14
Enzyme InhibitionUreaseSignificant inhibition0.63

Properties

IUPAC Name

methyl 4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-23-16(22)20-8-6-13(7-9-20)11-19-15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYIRJKOYUNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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